Lp-PLA2-IN-15
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Overview
Description
Lp-PLA2-IN-15 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Lp-PLA2-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Lp-PLA2-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, Alzheimer’s disease, and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mechanism of Action
Lp-PLA2-IN-15 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby modulating inflammatory responses and potentially reducing the progression of atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar applications in cardiovascular research.
Rilapladib: Known for its role in inhibiting Lp-PLA2 and its potential therapeutic effects in atherosclerosis
Uniqueness
Its distinct chemical structure and mechanism of action differentiate it from other Lp-PLA2 inhibitors, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C22H17F5N4O3 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(6S)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1 |
InChI Key |
VYMXZQQIOZTTMU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Canonical SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
Origin of Product |
United States |
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